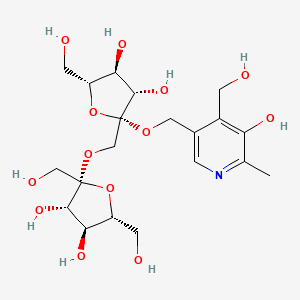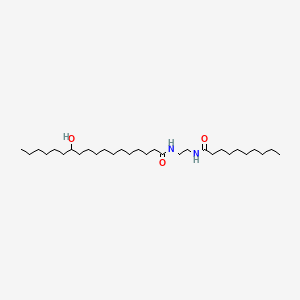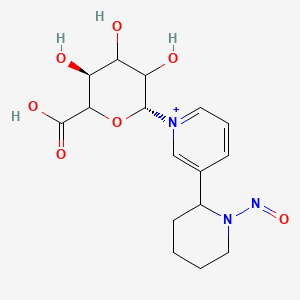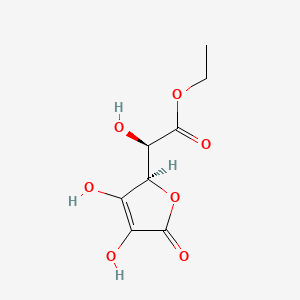
Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with glyoxal in the presence of a suitable catalyst to form the imidazole ring. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce dihydroimidazole compounds.
Aplicaciones Científicas De Investigación
Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Mecanismo De Acción
The mechanism of action of Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazole: Another imidazole derivative with similar structural features.
4,5-Dihydro-1H-imidazole-4-carboxylic acid: A related compound with a carboxylic acid group instead of a methyl ester.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: A more complex imidazole derivative with additional substituents.
Uniqueness
Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group makes it more lipophilic compared to similar compounds, potentially enhancing its ability to penetrate biological membranes.
Propiedades
Número CAS |
151267-26-4 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.185 |
Nombre IUPAC |
methyl 2,5-dimethyl-4,5-dihydro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-4-6(7(10)11-3)9-5(2)8-4/h4,6H,1-3H3,(H,8,9) |
Clave InChI |
KVILWPRZUNHTLQ-UHFFFAOYSA-N |
SMILES |
CC1C(N=C(N1)C)C(=O)OC |
Sinónimos |
1H-Imidazole-4-carboxylicacid,4,5-dihydro-2,5-dimethyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


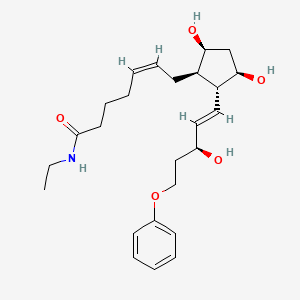

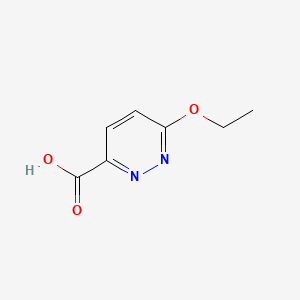

![2-(Benzo[d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B582793.png)
